molecular formula C16H19NO3 B15228044 (S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid

(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B15228044
M. Wt: 273.33 g/mol
InChI Key: YORQHBOIPPUQEY-ABAIWWIYSA-N
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Description

(S)-7-Methyl-4-oxo-5-(®-1-phenylethyl)-5-azaspiro[24]heptane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Methyl-4-oxo-5-(®-1-phenylethyl)-5-azaspiro[2Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methyl-4-oxo-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

(S)-7-Methyl-4-oxo-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-7-Methyl-4-oxo-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic carboxylic acids and their derivatives. Examples include spiro[3.3]heptane derivatives and other spirocyclic compounds with different substituents .

Uniqueness

(S)-7-Methyl-4-oxo-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a carboxylic acid group and a phenylethyl substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(7S)-7-methyl-4-oxo-5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptane-7-carboxylic acid

InChI

InChI=1S/C16H19NO3/c1-11(12-6-4-3-5-7-12)17-10-15(2,14(19)20)16(8-9-16)13(17)18/h3-7,11H,8-10H2,1-2H3,(H,19,20)/t11-,15+/m1/s1

InChI Key

YORQHBOIPPUQEY-ABAIWWIYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@](C3(C2=O)CC3)(C)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C3(C2=O)CC3)(C)C(=O)O

Origin of Product

United States

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